1-(2-Chloro-4-fluorophenoxy)-2-propanone

説明

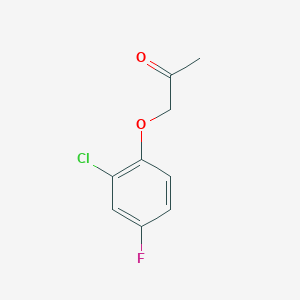

1-(2-Chloro-4-fluorophenoxy)-2-propanone is an organic compound characterized by a propanone backbone substituted with a 2-chloro-4-fluorophenoxy group. Its molecular formula is C₉H₇ClFO₂, with a molecular weight of 201.45 g/mol.

特性

CAS番号 |

1036762-59-0 |

|---|---|

分子式 |

C9H8ClFO2 |

分子量 |

202.61 g/mol |

IUPAC名 |

1-(2-chloro-4-fluorophenoxy)propan-2-one |

InChI |

InChI=1S/C9H8ClFO2/c1-6(12)5-13-9-3-2-7(11)4-8(9)10/h2-4H,5H2,1H3 |

InChIキー |

MHPAKDWECUSURG-UHFFFAOYSA-N |

正規SMILES |

CC(=O)COC1=C(C=C(C=C1)F)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)-2-propanone

- Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.08 g/mol

- Key Properties :

- Comparison :

The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro/fluoro substituents in the target compound. This difference reduces electrophilicity and may lower environmental persistence compared to halogenated analogs.

1-(3',4'-Dimethoxyphenyl)-2-propanone

- Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Applications : Used as a raw material in pharmaceuticals (e.g., Paveril, an antispasmodic drug) .

- Comparison :

The dimethoxy substituents enhance solubility in polar solvents but reduce lipophilicity compared to halogenated derivatives. This compound’s pharmaceutical relevance highlights how substituent choice directs application pathways.

Functional Group Modifications: Propanol vs. Propanone Derivatives

Several analogs replace the propanone group with a propanol moiety and incorporate sulfonyl substituents:

Comparison :

- Propanol vs. Propanone: Propanol derivatives exhibit higher polarity and boiling points due to hydrogen bonding.

Heteroaromatic and Fluorinated Analogs

1-(2-Thienyl)-1-propanone

- Formula : C₇H₈OS

- Applications: Used in organic synthesis and flavoring agents (spicy/radish notes) .

- Comparison: The thiophene ring (heteroaromatic) offers distinct electronic properties compared to phenoxy groups, influencing reactivity in cycloaddition or electrophilic substitution reactions.

Fluorinated 2-Propanone Derivatives

- Example: 1-[1-(Difluoro(trifluoromethoxy)methyl)-1,2,2,2-tetrafluoroethoxy]-1,1,3,3,3-pentafluoro-2-propanone

- Key Features :

- Extreme fluorination increases thermal stability and resistance to hydrolysis.

- Environmental persistence due to strong C-F bonds, raising regulatory concerns.

Physicochemical and Application-Based Comparison

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。